2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a compound belonging to the class of 1,3,4-oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their ring structure. These compounds are known for their diverse biological activities and have been studied for potential applications in pharmaceuticals, particularly as antimicrobial and anticancer agents. The specific structure of this compound features a bromo and chloromethyl substituent, which may enhance its reactivity and biological properties.
The compound can be synthesized through various methods involving the reaction of hydrazides with carbon disulfide or through cyclization reactions involving halogenated phenyl derivatives. Research has highlighted several synthetic approaches that yield high purity and yield of oxadiazole derivatives, including the use of phosphorus oxychloride and other reagents to facilitate cyclization reactions .
2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole is classified as an oxadiazole derivative, specifically a substituted 1,3,4-oxadiazole. This classification is significant due to the compound's potential pharmacological activities, which are often associated with the oxadiazole moiety.
The synthesis of 2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves several key steps:
Technical details regarding these methods include the use of solvents such as dimethylformamide and conditions like refluxing at elevated temperatures to promote reaction efficiency .
The compound can undergo various chemical reactions typical for oxadiazoles:
Technical details about these reactions include reaction conditions such as temperature and solvent choice that influence yield and selectivity .
The mechanism of action for compounds like 2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole generally involves interaction with biological targets such as enzymes or receptors. The presence of halogen substituents may enhance lipophilicity and facilitate membrane penetration, allowing the compound to exert its effects at cellular targets.
Research indicates that oxadiazole derivatives can exhibit antibacterial and anticancer properties through mechanisms involving inhibition of DNA synthesis or interference with cellular signaling pathways .
Relevant data from studies indicate that these properties can significantly influence the biological activity and application potential of the compound .
The primary applications of 2-(4-bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole include:
Research continues to explore the breadth of applications for this compound within both medicinal chemistry and materials science domains .
The journey of 1,3,4-oxadiazoles in drug discovery began in 1884 with their initial identification as "furo[ab]diazoles" by Tiemann and Krüger [1]. These five-membered heterocycles—containing two nitrogen atoms and one oxygen atom—gained prominence in the mid-20th century due to their exceptional metabolic stability and synthetic versatility. By the 1960s, researchers recognized their potential as scaffolds for bioactive molecules, leading to the development of early antibacterial agents like Furamizole (a nitrofuran derivative) [5] [9]. The 21st century marked a transformative era with FDA approvals of oxadiazole-based drugs:
1,3,4-Oxadiazoles derive from furan by replacing two methine groups (-CH=) with sp² nitrogen atoms (-N=). This substitution reduces aromaticity, rendering the ring a conjugated diene system rather than a fully aromatic heterocycle [1] [10]. Key physicochemical properties include:
1,3,4-Oxadiazoles serve as privileged bioisosteres for metabolically labile carbonyl groups:
This compound (CAS: 43629606, MW: 286.54 g/mol) exemplifies strategic molecular design leveraging oxadiazole properties:
Table 1: Physicochemical Profile of 2-(4-Bromo-2-methylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Property | Value |
---|---|
Molecular Formula | C₁₀H₈BrClN₂O |
Molecular Weight | 286.54 g/mol |
SMILES | CC1=C(C=CC(=C1)Br)C2=NN=C(O2)CCl |
InChIKey | LQYCLCDEXIMPAR-UHFFFAOYSA-N |
Predicted CCS (Ų) [M+H]⁺ | 151.4 |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9